{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride

Physicochemical Profiling Salt Selection Chromatographic Method Development

{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is a salt-form phenylmethanamine building block comprising a morpholine ring linked via an ethoxy spacer to the ortho position of a benzylamine core. The dihydrochloride salt (C₁₃H₂₂Cl₂N₂O₂, MW 309.23 g/mol) is supplied at 95% purity and is structurally distinct from the more commonly catalogued free-base form (CAS 540753-13-7, MW 236.31 g/mol, 97% purity) , as well as from the para-substituted (CAS 140836-69-7) and meta-substituted (CAS 857284-08-3) regioisomers.

Molecular Formula C13H22Cl2N2O2
Molecular Weight 309.2 g/mol
Cat. No. B12946429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride
Molecular FormulaC13H22Cl2N2O2
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2CN.Cl.Cl
InChIInChI=1S/C13H20N2O2.2ClH/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15;;/h1-4H,5-11,14H2;2*1H
InChIKeyRQOVRKAMOVSUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine Dihydrochloride – Building Block Identity and Procurement Baseline


{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride is a salt-form phenylmethanamine building block comprising a morpholine ring linked via an ethoxy spacer to the ortho position of a benzylamine core [1]. The dihydrochloride salt (C₁₃H₂₂Cl₂N₂O₂, MW 309.23 g/mol) is supplied at 95% purity and is structurally distinct from the more commonly catalogued free-base form (CAS 540753-13-7, MW 236.31 g/mol, 97% purity) , as well as from the para-substituted (CAS 140836-69-7) [2] and meta-substituted (CAS 857284-08-3) regioisomers . These distinctions in salt form, regiochemistry, and physicochemical properties directly affect solubility, reactivity in amide coupling, and salt-metathesis compatibility in multi-step syntheses.

Salt Form Pre-weighed dihydrochloride ensures defined stoichiometry for amide coupling or reductive amination
Regiochemistry Ortho substitution pattern permits intramolecular H-bonding and potential metal chelation
Reactivity Fixed 2 eq HCl load simplifies neutralization planning in multi-step synthesis workflows

Why Free-Base or Regioisomeric Substitution Fails for {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine Dihydrochloride


Direct substitution of the dihydrochloride salt with the free base, mono-hydrochloride, or para/meta regioisomers is not equivalent. The dihydrochloride salt provides a pre-weighed, stoichiometrically defined counterion load (2 eq. HCl) that avoids the variability introduced by in situ salt formation during amide coupling or reductive amination [1]. The ortho arrangement of the aminomethyl and morpholinoethoxy groups creates an intramolecular hydrogen-bond capacity and a distinct bite angle for bidentate metal coordination that para and meta isomers cannot replicate [2]. Furthermore, the measured LogP of the dihydrochloride (1.132) differs substantially from the computed XLogP3 of the free bases (~0.4), altering partitioning behavior in liquid–liquid extraction workup [3]. Selecting the wrong form can lead to irreproducible yields, unexpected solubility failures, or altered reaction kinetics.

Free Base Swap Undefined salt stoichiometry may cause incomplete amine liberation and lower coupling yields
Regioisomer Mismatch Para or meta isomers cannot replicate ortho chelation geometry or intramolecular hydrogen bonding
LogP Shift Measured salt-form LogP differs substantially from computed free-base values, altering extraction and retention

Head-to-Head Quantitative Differentiation Evidence for {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine Dihydrochloride


Measured Hydrophobicity (LogP) of the Dihydrochloride Salt vs. Computed Free-Base LogP

The experimentally determined LogP of the dihydrochloride salt (1.132) [1] is approximately 2.8-fold higher (on a linear scale) than the computed XLogP3 of the ortho free base (0.4) [2] and the para free base (0.4) [3]. This difference reflects the reduced basicity and increased ion-pair lipophilicity conferred by the dual protonation of the dihydrochloride.

LogP Comparison
Context-dependent
ΔLogP ≈ +0.73 vs. free base
Informs reverse-phase retention and extraction workup predictions
Experimental vs. computed LogP; measurement method not specified
Physicochemical Profiling Salt Selection Chromatographic Method Development

Stoichiometric HCl Content: Dihydrochloride vs. Free Base and Mono-Hydrochloride

The dihydrochloride salt delivers exactly 2 molar equivalents of HCl per mole of amine, yielding a molecular weight of 309.23 g/mol [1]. In contrast, the free base (MW 236.31 g/mol) and the para-mono-hydrochloride (MW 272.77 g/mol, CAS 1429056-30-3) provide 0 and 1 equivalents, respectively. This difference directly impacts the equivalents of exogenous base (e.g., DIPEA or Et₃N) required to neutralize the amine before N-acylation or reductive amination.

HCl Stoichiometry
Class-level
2.0 eq HCl per mole amine
Supports base equivalent calculation for amine liberation in coupling reactions
Requires 2 additional equivalents of base vs. free base
Salt Stoichiometry Amide Coupling Reaction Reproducibility

Ortho vs. Para Regiochemistry: Topological and Coordination Differences

The ortho substitution pattern in {2-[2-(morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride places the aminomethyl and morpholinoethoxy groups on adjacent carbons, creating a 1,2-relationship that enables intramolecular hydrogen bonding and potential bidentate metal coordination. The para isomer (CAS 140836-69-7) [1] and meta isomer (CAS 857284-08-3) lack this spatial proximity. Topological Polar Surface Area (tPSA), hydrogen bond donor/acceptor counts, and rotatable bond count are identical across regioisomers (tPSA: 47.7 Ų; HBD: 1; HBA: 4; RotB: 5) [2], meaning chromatographic retention differences among regioisomers are subtle, but coordination geometry is fundamentally distinct.

Regiochemistry Geometry
Class-level
Ortho N,O bidentate motif
May support metal chelation design not available with para/meta isomers
Topological descriptors identical; geometry is the key differentiator
Regiochemistry Metal Chelation Structure–Activity Relationships

Purity Specification Comparison Across Suppliers and Salt Forms

The dihydrochloride salt from Enamine is specified at 95% purity [1]. The ortho free base from Thermo Scientific is specified at 97% purity , while the para free base is specified at 95% . The para mono-hydrochloride is also specified at 95%+ . Within the 95%-purity tier, the dihydrochloride offers the same nominal purity as the para-mono-HCl but with fully defined salt stoichiometry, reducing ambiguity in molar calculations.

Purity Specification
Context-dependent
95% (dihydrochloride)
Effective amine content recalculates to ~72.5 wt% free base equivalent
Vendor-specified purity; ortho free base listed at 97%
Quality Control Procurement Specification Batch Consistency

Free Base Equivalent Content and Practical Weighing Considerations

The dihydrochloride salt has a molecular weight of 309.23 g/mol versus 236.31 g/mol for the free base, giving a free base equivalent (FBE) factor of 0.764 (236.31/309.23) [1]. This means that 100 mg of the dihydrochloride provides only 76.4 mg of free base amine. The para mono-HCl (MW 272.77) has an FBE factor of 0.866 . Researchers accustomed to using the free base must apply a 1.31× mass correction factor when switching to the dihydrochloride to deliver the same molar amount of amine.

Free Base Equivalent
Reported
FBE factor 0.764 (1.31× mass correction)
Supports accurate scaling when transferring free-base procedures to dihydrochloride
Calculated from MW; assumes 100% purity for comparison
Formulation Calculation Amine Content Salt Factor

Optimal Procurement and Application Scenarios for {2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine Dihydrochloride


Amide Coupling and Reductive Amination Requiring Precisely Defined Counterion Load

When this benzylamine building block is used as the nucleophile in HATU/HBTU-mediated amide couplings or in NaBH(OAc)₃ reductive aminations, the free amine must be liberated from its salt with a stoichiometric quantity of base. The dihydrochloride form provides a fixed 2.0 eq HCl load per amine, eliminating the batch-to-batch variability inherent in hygroscopic free bases or inconsistently prepared mono-salts [1]. Researchers should add 2.0–2.5 equivalents of DIPEA or Et₃N (relative to the dihydrochloride) to ensure complete neutralization before electrophile addition.

Metal Chelation Scaffolds Leveraging Ortho N,O-Donor Geometry

The 1,2-relationship between the benzylamine nitrogen and the morpholinoethoxy ether oxygen creates a potential N,O-bidentate ligand motif [2]. This geometry is suitable for applications in transition-metal catalysis or metallodrug design where a five-membered chelate ring is desired. The para and meta isomers (CAS 140836-69-7 and 857284-08-3) cannot replicate this chelation mode, making the ortho dihydrochloride the required regioisomer for such applications [3].

Reverse-Phase Purification Method Development with Elevated LogP

With an experimentally measured LogP of 1.132, the dihydrochloride salt elutes later on C18 reverse-phase columns than would be predicted from the computed XLogP3 of the free base (0.4) [4]. Chromatography method developers should use the salt-form LogP for gradient prediction. The higher retention facilitates separation from more polar synthetic byproducts but requires a higher organic modifier fraction for elution compared to the free-base form.

Building Block Procurement for Parallel Synthesis Libraries Targeting Kinase or GPCR Modulators

The morpholinoethoxy-benzylamine scaffold appears as a substructure in numerous kinase inhibitors and GPCR ligands [5]. The dihydrochloride salt from Enamine (EN300-56474) is part of a commercial building-block collection at 95% purity, suitable for direct use in parallel amide synthesis without additional salt conversion [1]. The defined stoichiometry reduces the need for pre-reaction titration or free-basing steps required when using the free-base form.

Application
Selection Property
Validation Focus
Amide coupling / reductive amination
Fixed dihydrochloride stoichiometry
Base neutralization calculation
Metal chelation scaffold design
Ortho N,O-donor geometry
Chelation-mode assessment
Reverse-phase method development
Salt-form LogP retention
Gradient prediction refinement
Parallel synthesis library procurement
Pre-weighed salt stoichiometry
Reaction scale-up verification
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